4-(2-Quinolyl)but-3-en-2-one
Description
4-(2-Quinolyl)but-3-en-2-one is a conjugated enone system featuring a quinoline moiety at the 4-position of the but-3-en-2-one backbone. Quinoline derivatives are renowned for their biological activities, including antimicrobial, anticancer, and antimalarial properties, often attributed to their π-conjugated systems and ability to interact with biomolecular targets .
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(E)-4-quinolin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C13H11NO/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12/h2-9H,1H3/b8-6+ |
InChI Key |
ZFAXBDTVRSPYNB-SOFGYWHQSA-N |
SMILES |
CC(=O)C=CC1=NC2=CC=CC=C2C=C1 |
Isomeric SMILES |
CC(=O)/C=C/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=O)C=CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro) reduce conjugation length, shifting UV-Vis absorption to shorter wavelengths compared to electron-donating groups (e.g., dimethylamino) .
- Quinoline-containing analogs exhibit enhanced biological activity due to π-π stacking and intermolecular interactions .
Comparison :
- The Pfitzinger reaction () is advantageous for generating quinoline carboxylic acids but requires harsh conditions.
- Claisen-Schmidt condensation () offers mild, scalable synthesis of quinoline chalcones, aligning with the likely pathway for 4-(2-Quinolyl)but-3-en-2-one.
Spectral and Electronic Properties
UV-Vis and NMR data for related compounds provide insights:
Inferences :
- The quinoline group in 4-(2-Quinolyl)but-3-en-2-one would likely exhibit aromatic proton resonances near δ 7.5–8.5 ppm, similar to other quinoline derivatives .
- Extended conjugation from the quinoline moiety may shift UV-Vis absorption to longer wavelengths compared to nitro-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
